molecular formula C10H12N2O B8793294 1-(Meta-tolyl)-2-imidazolidinone CAS No. 14088-94-9

1-(Meta-tolyl)-2-imidazolidinone

Cat. No.: B8793294
CAS No.: 14088-94-9
M. Wt: 176.21 g/mol
InChI Key: PGTOGOCRLGQJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Meta-tolyl)-2-imidazolidinone is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

14088-94-9

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

PGTOGOCRLGQJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methylphenyl isocyanate (50 mmoles), 2-oxazolidinone (50 mmoles) and anhydrous AlCl3 (40 mg, 0.3 mmole) is heated at 195° C. for 6 hours with stirring. The reaction mixture is dissolved in dichloromethane and the resulting solution is washed with water twice. The dichloromethane solution is dried and evaporated and the residue distilled at reduced pressure. The distillate is recrystallized from hot hexane to give a yield of 62 percent of the desired product, m.p. 137° C.-138° C.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
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0 (± 1) mol
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solvent
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Yield
62%

Synthesis routes and methods II

Procedure details

1-(2-Chloro-ethyl)-3-m-tolyl-urea (I-131a: 4 g, 18.86 mmol) in dry DMF (70 mL) was added to a stirred mixture of sodium hydride (1.358 g, 28.30 mmol) in THF (70 mL) at 0° C. The reaction was stirred at room temperature for 1 hour. The reaction was monitored by TLC (100% ethylacetate). The reaction mixture was quenched with MeOH at 0° C., concentrated under reduced pressure and partitioned between ice water and chloroform. The organic layer was washed with brine solution, dried over Na2SO4, and concentrated under reduced pressure to afford 2.7 g (81.34% yield) of 1-m-tolyl-imidazolidin-2-one.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.358 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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